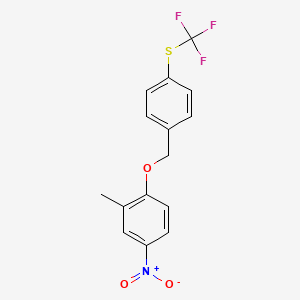
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5-position and a thioxo group at the 2-position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with a thiolating agent such as phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 5-fluorouracil
Thiolating Agent: Phosphorus pentasulfide (P2S5)
Solvent: Anhydrous toluene or xylene
Reaction Temperature: 100-150°C
Reaction Time: 4-6 hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-fluoro-2-sulfinyl-2,5-dihydropyrimidin-4(3H)-one and 5-fluoro-2-sulfonyl-2,5-dihydropyrimidin-4(3H)-one.
Reduction: Formation of 5-fluoro-2-mercapto-2,5-dihydropyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in the production of essential biomolecules. The pathways involved in these interactions are still under investigation, but they are believed to involve the inhibition of nucleic acid synthesis and protein function.
Comparaison Avec Des Composés Similaires
5-fluoro-2-thioxo-2,5-dihydropyrimidin-4(3H)-one: can be compared with other similar compounds, such as:
5-fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution but lacking the thioxo group.
2-thiouracil: Contains a thioxo group but lacks the fluorine substitution.
5-fluoro-2-thiouracil: Combines both the fluorine and thioxo groups but differs in the position of the thioxo group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H3FN2OS |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
5-fluoro-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1-2H,(H,7,8,9) |
Clé InChI |
OACNBAOPUQMYFC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)NC(=O)C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)






